molecular formula C13H12N4O B14519651 Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate CAS No. 62564-59-4

Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate

Cat. No.: B14519651
CAS No.: 62564-59-4
M. Wt: 240.26 g/mol
InChI Key: JUEIXHBUUMFKDF-UHFFFAOYSA-N
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Description

Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions at the cyano or methanimidate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic.

    Phenylbutazone: A non-steroidal anti-inflammatory drug.

Uniqueness

Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and methanimidate groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl N-(4-cyano-2-phenylpyrazol-3-yl)methanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-18-10-15-13-11(8-14)9-16-17(13)12-6-4-3-5-7-12/h3-7,9-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEIXHBUUMFKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C=NN1C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654399
Record name Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62564-59-4
Record name Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)methanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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